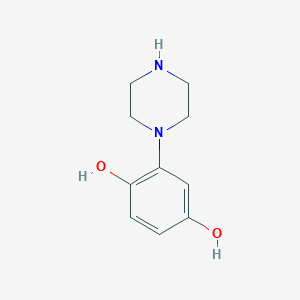

2-(Piperazin-1-yl)benzene-1,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-piperazin-1-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14N2O2/c13-8-1-2-10(14)9(7-8)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2 |

InChI Key |

KCLCYGGQXOUUHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperazin 1 Yl Benzene 1,4 Diol and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 2-(piperazin-1-yl)benzene-1,4-diol scaffold in a minimal number of steps, often by forming key bonds in a single reaction vessel.

Multi-component Reactions (e.g., Betti Reaction Modifications)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. beilstein-journals.org These reactions are prized for their atom economy, high bond-forming-index, and ability to rapidly generate molecular diversity from simple starting materials. nih.gov Well-known MCRs include the Ugi, Passerini, Hantzsch, and Biginelli reactions. nih.gov

While a specific, named MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs offer a theoretical pathway. For instance, a modified Betti-type or Mannich-type reaction could be envisioned. Such a reaction might involve the condensation of a 1,4-benzoquinone (B44022) derivative, piperazine (B1678402) (acting as the amine component), and a third component that facilitates the reaction and becomes incorporated into the final structure or acts as a transient intermediate. The development of novel MCRs continues to be a vibrant area of research, with ionic liquids sometimes employed as catalysts to facilitate the synthesis of heterocyclic structures like piperidines in an environmentally friendly manner. researchgate.net

Electrochemical Synthesis Pathways and Reaction Mechanisms

Electrochemical methods offer a unique approach to synthesis by using electrical current to drive chemical reactions. These techniques can provide alternative pathways that may be cleaner and more efficient than traditional chemical methods. In the context of piperazine-containing compounds, the piperazine ring itself is a potential target for electrooxidation due to the lone pair of electrons on its nitrogen atoms. researchgate.net

The electrochemical synthesis or modification of molecules like this compound involves studying the voltammetric response of the precursor compounds. researchgate.net By investigating factors such as scan rate, pH, and reactant concentration, researchers can elucidate the kinetic parameters and mechanisms of the electron transfer processes. researchgate.net A proposed redox mechanism for related piperazine compounds has been developed based on these electrochemical investigations. researchgate.net Although direct electrochemical synthesis of the title compound is not widely reported, the known electrochemical activity of the piperazine moiety suggests this as a viable area for future research. researchgate.net

Condensation Reactions

Condensation reactions, particularly nucleophilic aromatic substitution, represent a robust and frequently utilized method for synthesizing piperazine-substituted hydroquinone (B1673460) and naphthoquinone analogues. The general strategy involves the reaction of a piperazine derivative with a quinone scaffold bearing a suitable leaving group, such as a halogen.

A common procedure involves dissolving a dihalo-dihydroxy-quinone, such as 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, and the corresponding piperazine derivative in a solvent like dichloromethane (B109758) (DCM). nih.gov A base, typically sodium carbonate (Na₂CO₃), is added to facilitate the reaction, which often proceeds at room temperature overnight. nih.gov The nucleophilic nitrogen of the piperazine ring attacks the electron-deficient quinone ring, displacing one of the chloride ions to form the C-N bond. This method has been successfully used to create a library of piperazine-substituted naphthoquinone derivatives. nih.gov A similar principle applies to the reaction of piperazine with 4,5-dichloro-3H-1,2-dithiol-3-one, which can be controlled to produce either a mono- or bis-substituted product by adjusting the stoichiometry and reaction conditions. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Class | Yield | Reference |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(3,4-dichlorophenyl)piperazine | Na₂CO₃, DCM, RT | 2-Chloro-3-(piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | 52% | nih.gov |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-pyridyl)piperazine | Na₂CO₃, DCM, RT | 2-Chloro-3-(piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | 68% | nih.gov |

| 4,5-dichloro-3H-1,2-dithiol-3-one | Piperazine | Triethylamine, MeOH, Reflux | 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | 89% | mdpi.com |

Precursor-Based Synthetic Routes

These routes involve the synthesis of a functionalized hydroquinone or benzoquinone precursor in one or more steps, followed by the introduction of the piperazine moiety. This approach allows for greater control over the substitution pattern of the final molecule.

One such strategy begins with commercially available 3,4,5-trimethoxytoluene. researchgate.net This starting material can undergo a sequence of reactions, including bromination and oxidation, to yield a key intermediate, 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone. researchgate.net This functionalized benzoquinone then serves as a precursor, ready for the subsequent addition of piperazine, typically through a nucleophilic substitution reaction where the piperazine displaces the bromo group. A similar multi-step sequence starting from 2,3,4,5-tetramethoxytoluene (B1588417) has also been reported to produce functionalized 1,4-benzoquinones. researchgate.net

Another precursor-based approach involves building the substituted hydroquinone ring from acyclic or non-aromatic precursors. A tandem aldol (B89426) condensation/isomerization/aromatization reaction between 1,4-cyclohexanedione (B43130) and a chosen aldehyde can produce 2-substituted-1,4-benzenediol derivatives. researchgate.net This precursor could then be functionalized with a leaving group to allow for the subsequent introduction of piperazine.

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and hazardous substance use. Several strategies have been applied to the synthesis of substituted hydroquinones and piperazine derivatives.

An efficient and green synthesis for 2-substituted 1,4-benzenediols has been developed using a water/ethanol solvent system with potassium carbonate as the base, completely avoiding the use of lithium salts. researchgate.net This method, based on a tandem aldol condensation/isomerization/aromatization, offers moderate to excellent yields and adheres to green chemistry principles. researchgate.net Another green technique involves the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional refluxing methods. nih.gov In some cases, using a large excess of a reactant, such as piperazine, can allow it to function as both a reactant and an eco-friendly solvent, simplifying the process and reducing the need for other organic solvents. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Tandem Aldol Condensation/Aromatization | 1,4-Cyclohexanedione, Aldehyde | K₂CO₃, Water/Ethanol | Lithium salt-free, environmentally benign solvent | researchgate.net |

| Carbon-Carbon Bond Formation | Nitroimidazoles, Carbon Nucleophiles | Microwave Irradiation (90 °C, 5-10 min), Water | Reduced reaction time, improved yields | nih.gov |

| Nucleophilic Substitution | Dihaloaromatic, Piperazine | Piperazine as solvent | Eco-friendly, cost-effective, reduced solvent waste | organic-chemistry.org |

Derivatization Strategies of the Core Scaffold

Once the core this compound structure is synthesized, it can be further modified to create a diverse range of analogues. Derivatization typically targets the second nitrogen atom of the piperazine ring, which bears a hydrogen atom.

A common and versatile method for derivatization is reductive amination . This one-pot procedure involves reacting the piperazine core with an aldehyde or ketone (such as N-methyl-4-piperidone) in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reaction efficiently forms a new carbon-nitrogen bond, attaching a new substituent to the piperazine ring. nih.gov

Another key strategy is alkylation , where the piperazine nitrogen is reacted with an alkyl halide, such as 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, to introduce more complex side chains. mdpi.com Furthermore, the piperazine moiety can serve as a linker for conjugation to other molecules. For example, piperazine derivatives equipped with coupling agents like EDC and HOAt have been used to derivatize the carboxyl groups of peptides, demonstrating the scaffold's utility in creating more complex bioconjugates. nih.gov

| Derivatization Strategy | Reagents | Functional Group Added | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted alkyl group | nih.gov |

| Alkylation | Alkyl Halide (e.g., R-Cl) | Alkyl group | mdpi.com |

| Acylation / Coupling | Carboxylic Acid, EDC, HOAt | Acyl group (e.g., peptide) | nih.gov |

Modification of the Piperazine Moiety

The unsubstituted secondary amine of the piperazine moiety in this compound serves as a prime site for chemical modification. This allows for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical properties. The two most prevalent methods for this functionalization are direct N-alkylation via nucleophilic substitution and reductive amination. mdpi.com

N-Alkylation: This classical approach involves the reaction of the piperazine's secondary amine with an alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base. mdpi.comresearchgate.net The base, such as potassium carbonate, neutralizes the hydrogen halide formed during the reaction, driving it to completion. A significant challenge with this method is the potential for di-alkylation, where the alkylating agent reacts with both nitrogen atoms of the piperazine. To achieve mono-alkylation, strategies such as using a large excess of the piperazine starting material or employing a protecting group, like the tert-butyloxycarbonyl (Boc) group, on one of the nitrogens are often utilized. researchgate.net

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. mdpi.comresearchgate.net This reaction proceeds by first forming an iminium ion intermediate from the piperazine and a carbonyl compound (an aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃(CN)), to yield the N-alkylated piperazine. researchgate.netresearchgate.net Reductive amination is widely favored as it inherently avoids the formation of quaternary ammonium (B1175870) salts, a common side product in direct alkylation. researchgate.netnih.gov

Interactive Table 1: Comparison of Methods for Piperazine Moiety Modification

| Method | Reagents & Conditions | Advantages | Disadvantages | Source(s) |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Simple, widely available reagents. | Risk of di-alkylation and quaternary salt formation. researchgate.net | researchgate.net, mdpi.com, researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | High selectivity for mono-alkylation, avoids over-alkylation. researchgate.netnih.gov | Requires a carbonyl compound as the alkyl source. | researchgate.net, mdpi.com, researchgate.net |

Substitution on the Benzene-1,4-diol (B12442567) Ring

Modifying the aromatic core of this compound is typically achieved not by direct substitution on the final molecule, but by constructing the molecule from a pre-substituted benzene (B151609) ring. This synthetic strategy provides greater control over the position and nature of the substituents. The key step in this approach is the formation of the aryl-nitrogen bond between the substituted benzene precursor and the piperazine ring. Two powerful transition-metal-catalyzed cross-coupling reactions are predominantly used for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation, alongside traditional nucleophilic aromatic substitution (SNAr) in specific cases.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming carbon-nitrogen bonds. mdpi.comresearchgate.net It involves the reaction of an aryl halide (or triflate) with an amine (in this case, piperazine) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction is valued for its broad substrate scope and tolerance of various functional groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This method is viable when the benzene ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a leaving group (typically a halogen like fluorine or chlorine). mdpi.comresearchgate.netnih.gov The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. youtube.com For hydroquinone-based analogues, the hydroxyl groups would need to be protected, as they are electron-donating and would otherwise deactivate the ring towards nucleophilic attack.

Interactive Table 2: Key Methodologies for Aryl-Piperazine Bond Formation

| Method | Catalyst/Reagents | Substrate Requirements | Key Features | Source(s) |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base | Aryl halide or triflate | High functional group tolerance, broad scope. | mdpi.com, researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | Aryl halide with strong electron-withdrawing groups ortho/para to the leaving group. | Does not require a metal catalyst, but has a more limited substrate scope. mdpi.com | mdpi.com, researchgate.net, nih.gov |

Linker Chemistry for Conjugates and Complexes

The piperazine ring is an excellent scaffold for building bifunctional molecules, where one part of the molecule is designed to bind to a biological target and the other part carries a payload, a reporter group, or another functional moiety. This is achieved by attaching a "linker" to the second nitrogen atom of the piperazine. rsc.orgnih.gov This strategy is central to the development of advanced chemical tools and therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). acs.orgmedchemexpress.com

The synthesis of these conjugates involves functionalizing the piperazine with a bifunctional linker, which is a molecule containing two reactive ends. One end attaches to the piperazine, while the other end is available for subsequent reaction with another molecule. Common reactions to attach the linker to the piperazine include the formation of amides, sulfonamides, or ureas.

For instance, a piperazine derivative can be reacted with a linker containing an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. nih.gov Alternatively, reaction with a linker bearing a sulfonyl chloride group yields a robust sulfonamide linkage. nih.gov These linkers can terminate in a variety of chemically reactive groups, such as maleimides or pentafluorophenyl groups, which are designed to react selectively with specific amino acid residues (like cysteine) on proteins. acs.orgnih.gov The insertion of a piperazine moiety within the linker itself has been shown to improve critical properties like aqueous solubility and metabolic stability. nih.govacs.org

Interactive Table 3: Examples of Linker Chemistry for Piperazine Conjugates

| Linker Attachment Chemistry | Reagents | Resulting Linkage | Terminal Reactive Group Example | Application Context | Source(s) |

| Acylation | NHS ester-activated linker | Amide | Maleimide | Protein conjugation via cysteine residues. | nih.gov, acs.org |

| Sulfonylation | Sulfonyl chloride-activated linker | Sulfonamide | Pentafluorobenzene | Selective protein functionalization. | nih.gov |

| Reductive Amination | Aldehyde-functionalized linker | Amine | - | Diversification of a core structure. | researchgate.net, researchgate.net |

| Amide Coupling | Carboxylic acid-linker, coupling agent (e.g., EDC) | Amide | Varies (e.g., for PROTACs) | PROTAC synthesis. | medchemexpress.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(Piperazin-1-yl)benzene-1,4-diol, a combination of 1H NMR, 13C NMR, and 2D NMR techniques offers a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the hydroxyl protons.

The protons on the benzene (B151609) ring typically appear in the aromatic region (δ 6.0-9.0 ppm). The piperazine moiety protons are expected in the aliphatic region, generally as broad singlets due to conformational exchange. nih.gov The hydroxyl protons can appear over a wide chemical shift range and may be broadened due to hydrogen bonding.

Detailed spectral data for the closely related compound 1-(4-nitrobenzoyl)piperazine (B1268174) shows the piperazine protons as broad singlets at δ 2.81, 2.96, 3.33, and 3.77 ppm in CDCl₃. nih.gov For another related structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets at 2.95–2.97 and 3.15–3.17 ppm in DMSO-d₆. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m (multiplet) | 3H |

| Piperazine-H (CH₂) | 2.8 - 3.5 | br s (broad singlet) | 8H |

| Hydroxyl-H (OH) | Variable | s (singlet) | 2H |

| Amine-H (NH) | Variable | s (singlet) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In this compound, distinct signals are expected for the carbons of the benzene ring and the piperazine ring.

The aromatic carbons typically resonate in the δ 110-160 ppm region, with those bearing hydroxyl groups shifted downfield. The piperazine carbons are expected in the aliphatic region, typically around δ 40-50 ppm.

For the related compound 1-(4-nitrobenzoyl)piperazine, the piperazine carbons appear at δ 43.5, 46.0, 46.6, and 49.0 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Piperazine C-N | 40 - 55 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons and between protons on the same piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the piperazine protons and the carbon atoms of the benzene ring, confirming the C-N bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding. chegg.com

A band in the 3300-3500 cm⁻¹ region for the N-H stretching of the secondary amine in the piperazine ring.

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic piperazine ring just below 3000 cm⁻¹. mdpi.com

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the hydroxyl groups in the 1200-1300 cm⁻¹ region.

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

For a related piperazine derivative, the IR spectrum showed bands at 2952, 2853 (C-H), 1649 (C=O), 1570 (C=C), and 1529, 1487, 1274 (NO₂) cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl, hydrogen-bonded) | 3200 - 3600 (broad) |

| N-H (amine) | 3300 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (hydroxyl) | 1200 - 1300 |

| C-N (amine) | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure from fragmentation patterns.

For this compound (C₁₀H₁₄N₂O₂), the expected molecular weight is approximately 194.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition. rsc.org The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., ESI, CI). Fragmentation would likely involve cleavage of the piperazine ring and loss of small neutral molecules.

The HRMS (ESI) for a related compound, C₁₂H₁₇N₂O⁺, showed a calculated m/z of 205.1263 for [M+H]⁺, with a found value of 205.1338. rsc.org

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray structure would confirm the connectivity established by NMR and provide insight into the conformation of the piperazine ring (typically a chair conformation) and the planarity of the benzene ring. researchgate.net It would also reveal the hydrogen-bonding network in the crystal lattice, involving the hydroxyl groups and the piperazine nitrogens.

Studies on related piperazine derivatives have utilized X-ray diffraction to confirm their structures and analyze conformational details. nih.govresearchgate.net For instance, the crystal structure of 1-(4-nitrobenzoyl)piperazine was determined to be monoclinic with the space group C2/c. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the electronic transitions within its constituent chromophores: the hydroquinone (B1673460) ring and the phenylpiperazine moiety. Analysis of the UV-Vis spectra of these parent compounds and related substituted molecules provides insight into the expected absorption characteristics of the target molecule.

Detailed Research Findings

The UV-Vis spectrum of a molecule is determined by its electronic structure. In this compound, the benzene ring with two hydroxyl groups (hydroquinone) acts as the primary chromophore. The piperazine ring, attached to the hydroquinone moiety via a nitrogen atom, functions as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum.

The UV-Vis spectrum of unsubstituted hydroquinone in an aqueous solution typically displays absorption maxima at approximately 194 nm, 222 nm, and 292 nm. sielc.comresearchgate.net These bands are attributed to π → π* transitions within the benzene ring. The introduction of the piperazin-1-yl group at the 2-position of the hydroquinone ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electronic interaction between the non-bonding electrons of the nitrogen atom in the piperazine ring and the π-electron system of the hydroquinone ring. This interaction effectively extends the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Furthermore, the UV-Vis spectrum of 1-phenylpiperazine, a related compound, shows a strong absorption band in the region of 240-250 nm, which is characteristic of the phenylamine chromophore. The presence of the piperazine substituent on the hydroquinone ring in this compound would likely result in a complex spectrum with contributions from both the substituted hydroquinone and the N-aryl piperazine-like structures. The absorption bands are expected to be broad due to the various possible vibrational and rotational energy levels.

The exact positions of the absorption maxima for this compound would also be influenced by the solvent used for the analysis, as different solvents can stabilize the ground and excited states to varying degrees.

Data Table

The following table summarizes the characteristic UV-Vis absorption maxima for the parent chromophores, which helps in predicting the spectral features of this compound.

| Compound | Solvent | λmax (nm) | Reference |

| Hydroquinone | Aqueous | 194, 222, 292 | sielc.comresearchgate.net |

| 1-Phenylpiperazine | Not Specified | ~240-250 | nist.gov |

| 2-Aminophenol | Methanol | Not Specified | researchgate.net |

| 4-Aminophenol | Not Specified | Not Specified | spectrabase.com |

Note: The data for 1-Phenylpiperazine is estimated from the graphical representation of the spectrum. Specific maxima for aminophenols are not detailed but are relevant for understanding the effect of amino substituents.

Computational and Theoretical Investigations of 2 Piperazin 1 Yl Benzene 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 2-(Piperazin-1-yl)benzene-1,4-diol, such studies would provide invaluable data on its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies

DFT studies would be the starting point for investigating the molecular structure of this compound. By optimizing the geometry using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), key parameters such as bond lengths, bond angles, and dihedral angles could be precisely calculated. These studies would also yield thermodynamic properties and vibrational frequencies, which could be compared with experimental spectroscopic data if available.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, an NBO analysis would quantify the hybridization of atomic orbitals and the nature of the chemical bonds. It would also reveal important information about hyperconjugative interactions and charge delocalization between donor (filled) and acceptor (unfilled) orbitals, which are crucial for understanding the molecule's stability and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis for this compound would calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic (where HOMO is localized) and electrophilic (where LUMO is localized) attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP map would show regions of negative potential (electron-rich, susceptible to electrophilic attack), typically around the oxygen and nitrogen atoms, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), usually around the hydrogen atoms of the hydroxyl and amine groups. This analysis is vital for predicting intermolecular interactions, including hydrogen bonding.

Electrophilicity-based Charge Transfer (ECT) Analysis

ECT analysis is a conceptual DFT tool used to predict the amount of charge transfer that can occur in a reaction. By calculating global reactivity descriptors like chemical potential, hardness, and the global electrophilicity index (ω), researchers could quantify the ability of this compound to accept electrons. This is particularly relevant for predicting its potential toxicity or its mechanism of interaction with biological macromolecules.

Conformational Analysis and Stereodynamics

The conformational landscape and stereodynamic properties of this compound are primarily dictated by the interplay of the piperazine (B1678402) ring puckering and the rotation around the C-N bond connecting the piperazine and benzene-1,4-diol (B12442567) moieties.

The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. This chair form can undergo ring inversion, a process that interconverts the axial and equatorial positions of the substituents on the nitrogen and carbon atoms. For N-substituted piperazines, the rate of this inversion can be influenced by the nature of the substituent.

In the case of N-arylpiperazines, the aryl group introduces a degree of steric hindrance and electronic effects that influence both the ring inversion and the rotation around the C-N aryl bond. X-ray crystallography and computational studies on various N-arylpiperazines have shown that the aryl group typically does not lie in the same plane as the piperazine ring. mdpi.com The dihedral angle between the plane of the aryl ring and the mean plane of the piperazine ring is a key conformational parameter.

For 2-substituted piperazines, there is a general preference for the substituent to occupy an axial position. This preference can be further stabilized by the formation of intramolecular hydrogen bonds, particularly when the substituent contains hydrogen bond donor or acceptor groups. nih.gov In this compound, the presence of the hydroxyl groups on the benzene (B151609) ring could potentially lead to intramolecular hydrogen bonding with the nitrogen atoms of the piperazine ring, which would influence the conformational equilibrium.

The rotation around the C-N bond connecting the benzene ring to the piperazine nitrogen is another critical aspect of the molecule's stereodynamics. Studies on N-benzoylated piperazine derivatives using temperature-dependent 1H NMR spectroscopy have been employed to determine the rotational energy barriers. rsc.org These studies reveal that restricted rotation around the amide bond leads to the existence of distinct conformers at room temperature. rsc.org While this compound lacks an amide bond, the principle of restricted rotation around the C-N aryl bond due to steric hindrance and electronic effects is applicable. The energy barrier for this rotation in N-arylpiperazines is influenced by the substitution pattern on the aryl ring.

The dynamic interplay between piperazine ring inversion and C-N bond rotation gives rise to a complex conformational energy surface. The relative energies of the different conformers and the barriers to their interconversion can be computationally modeled using quantum chemical methods such as Density Functional Theory (DFT). jddtonline.info

| Compound Type | Conformational Process | Method | Activation Energy (ΔG‡) (kJ mol−1) | Reference |

|---|---|---|---|---|

| N-Benzoylated Piperazines | Amide Bond Rotation | Temperature-Dependent 1H NMR | 56 - 80 | rsc.org |

| N-Benzoylated Piperazines | Piperazine Ring Inversion | Temperature-Dependent 1H NMR | Generally lower than amide rotation | rsc.org |

| 1-Aryl-2-substituted Piperazines | Axial/Equatorial Interconversion | Computational Modeling | Axial preferred | nih.gov |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are powerful computational tools in modern drug discovery that can be applied to compounds like this compound to explore its potential biological activities and to identify novel molecules with similar properties.

Chemoinformatics involves the storage, retrieval, and analysis of chemical information. For this compound, a variety of molecular descriptors can be calculated to quantify its physicochemical properties. These descriptors are crucial for developing quantitative structure-activity relationships (QSAR) and for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Key chemoinformatic properties for this compound would include:

Molecular Weight (MW): A fundamental property influencing bioavailability.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and binding to biological targets.

Number of Rotatable Bonds: A measure of molecular flexibility.

These descriptors can be used to assess the "drug-likeness" of this compound, often by applying rules such as Lipinski's Rule of Five.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. wikipedia.org The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov As such, libraries of piperazine derivatives are often used in virtual screening campaigns.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that are active against a particular target. A model of the active ligand, or pharmacophore, is created based on the shared structural features of known active compounds. This model is then used to search a database for other molecules that fit the pharmacophore. If this compound were found to have a particular biological activity, its structure could be used to generate a pharmacophore model to find other potential active compounds.

Structure-based virtual screening: This approach requires the three-dimensional structure of the biological target, which is typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking is a common structure-based technique where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. A library of compounds containing the this compound scaffold could be docked against various biological targets to predict potential interactions and identify novel inhibitors or modulators.

High-throughput virtual screening (HTVS) allows for the rapid screening of vast virtual libraries of compounds, such as those containing quinone and hydroquinone (B1673460) derivatives, to identify promising candidates for further experimental validation. mdpi.com

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C10H14N2O2 | Basic molecular information |

| Molecular Weight | 194.23 g/mol | Influences absorption and distribution |

| LogP | 0.35 (estimated) | Indicates hydrophilicity |

| Topological Polar Surface Area (TPSA) | 68.6 Ų | Predicts cell permeability |

| Hydrogen Bond Donors | 3 | Potential for target binding |

| Hydrogen Bond Acceptors | 4 | Potential for target binding |

| Rotatable Bonds | 1 | Low molecular flexibility |

Note: Predicted values are estimates from computational models and may vary depending on the software and method used.

Chemical Reactivity and Mechanistic Studies

Oxidation-Reduction Chemistry of the Hydroquinone (B1673460) Moiety

The hydroquinone portion of 2-(Piperazin-1-yl)benzene-1,4-diol is central to its oxidation-reduction chemistry. Hydroquinones are known to undergo oxidation to form benzoquinones. chegg.comnih.gov In the case of this compound, the presence of the electron-donating piperazine (B1678402) group influences the electrochemical potential of this transformation. Generally, electron-withdrawing groups tend to shift the oxidation potential to more positive values, making the compound harder to oxidize. rsc.org Conversely, electron-donating groups, such as the piperazine moiety, are expected to facilitate oxidation.

The oxidation process of similar p-aminophenol derivatives, which share structural similarities, involves a two-electron, one-proton transfer to yield a p-quinone-imine intermediate. researchgate.net The electrochemical oxidation of hydroquinone itself in an organic solvent like acetonitrile (B52724) proceeds via a two-electron oxidation to produce 1,4-benzoquinone (B44022). researchgate.net For substituted hydroquinones, this process is sensitive to the nature of the substituent. rsc.org

Studies on related 4-(piperazin-1-yl)phenol derivatives show that they can be electrochemically oxidized to form reactive quinone imine intermediates. researchgate.net These intermediates are key to the subsequent chemical reactions the molecule can undergo. The oxidation can be influenced by various factors, including the pH of the solution and the presence of metal ions, which can catalyze the reaction. nih.gov For instance, Cu(II) ions have been shown to strongly accelerate the oxidation of hydroquinone to benzoquinone. nih.gov

Reaction Mechanisms (e.g., Electrochemical-Chemical (EC) Pathways, Michael-type Additions)

The electrochemical oxidation of this compound initiates a cascade of potential reactions, primarily following an Electrochemical-Chemical (EC) mechanism. The initial electrochemical step is the oxidation of the hydroquinone moiety to a reactive intermediate, likely a p-quinone imine. researchgate.netresearchgate.net This electrochemically generated species is an electrophile and can readily react with available nucleophiles.

A prominent reaction pathway for these quinone imine intermediates is the Michael-type addition. researchgate.netresearchgate.net This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of oxidized 4-(piperazin-1-yl)phenol derivatives, these intermediates have been shown to react with various nucleophiles, such as arylsulfinic acids and indole (B1671886) derivatives. researchgate.net The reaction with indoles, for example, can proceed through a complex ECECEC (Electrochemical-Chemical-Electrochemical-Chemical-Electrochemical-Chemical) mechanism, ultimately leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives. researchgate.net

E (Electrochemical): Oxidation of the parent molecule to a quinone imine.

C (Chemical): Michael addition of a nucleophile to the quinone imine.

E (Electrochemical): Oxidation of the newly formed adduct.

C (Chemical): A subsequent Michael addition or other chemical reaction (like hydrolysis). researchgate.net

This reactivity makes this compound and related compounds useful synthons in electrochemical synthesis for creating more complex molecules. researchgate.netresearchgate.net

Acid-Base Properties and Protonation States

The presence of the piperazine ring, a cyclic diamine, confers distinct acid-base properties to this compound. Piperazine itself is a weak base with two protonation sites. biointerfaceresearch.comuregina.ca The pKa values of piperazine are significantly influenced by the chemical groups attached to it. nih.govnih.gov For unsubstituted piperazine, the first and second pKa values at 298 K are approximately 9.73 and 5.35, respectively. uregina.ca

The basicity of the piperazine nitrogen atoms in similar molecules can vary widely, with pKa values reported to range from 4.5 to 8, depending on the surrounding chemical environment. nih.gov Substituents can dramatically alter the electron density on the nitrogen atoms, thereby changing their ability to accept a proton. For example, attaching the piperazine ring via an amide bond can lower the pKa value by about one unit compared to a simple alkyl-substituted piperazine. nih.gov

Table 1: pKa Values of Unsubstituted Piperazine at Different Temperatures

| Temperature (K) | pKa1 | pKa2 |

|---|---|---|

| 298 | 9.73 | 5.35 |

| 303 | 9.66 | 5.27 |

| 313 | 9.39 | 5.02 |

| 323 | 9.17 | 4.93 |

Data sourced from potentiometric titration studies of piperazine. uregina.ca

Ligand-Binding Interactions (e.g., Metal Complex Formation)

The nitrogen atoms of the piperazine ring and the oxygen atoms of the hydroquinone hydroxyls make this compound an effective ligand for forming metal complexes. biointerfaceresearch.com Piperazine and its derivatives are well-known for their ability to chelate a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). biointerfaceresearch.comijpcbs.comnih.gov

The coordination can occur through the two nitrogen atoms of the piperazine ring, which can adopt a boat conformation to facilitate chelation. researchgate.net The hydroxyl groups can also participate in binding, making the compound a potential N,O-bidentate or even a bridging ligand, depending on the stoichiometry and the metal ion's coordination preferences. The formation of these metal complexes can significantly alter the chemical and physical properties of the parent molecule. biointerfaceresearch.com

Studies on similar piperazine-containing ligands show they can form stable complexes with defined geometries, such as octahedral or tetrahedral. ijpcbs.comnih.gov The stability constants of these complexes can be determined using techniques like potentiometric titrations. nih.gov The interaction with metal ions is also relevant to the compound's redox chemistry, as metal coordination can influence the oxidation potential of the hydroquinone moiety. nih.gov

Table 2: Examples of Metal Complexes with Piperazine-Based Ligands

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

|---|---|---|---|

| Cu(II) | Piperazine-derived Schiff base | Octahedral | ijpcbs.com |

| Co(II) | Piperazine-derived Schiff base | Tetrahedral | ijpcbs.com |

| Cu(II), Zn(II), Cd(II) | 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid | Distorted Octahedral | nih.gov |

| Ni(II) | Macrocycle with piperazine backbone | Square Pyramidal | researchgate.net |

This table provides examples of complex formation with various piperazine derivatives, illustrating their versatility as ligands.

Investigations into Biological Interactions and Structure Activity Relationships Sar

Enzyme Inhibition Mechanisms

There is no specific information in the available literature detailing the enzyme inhibition mechanisms of 2-(Piperazin-1-yl)benzene-1,4-diol. Research on related but more complex piperazine (B1678402) derivatives shows engagement with various enzymes, but these findings cannot be directly attributed to the simpler parent compound. connectjournals.comnih.gov

Kinetic Characterization of Inhibition

No data exists in the public domain regarding the kinetic characterization of enzyme inhibition by this compound.

Interaction with Biomolecular Systems (e.g., DNA)

Direct studies on the interaction of this compound with biomolecular systems such as DNA have not been reported. Research into other functionalized piperazine derivatives has shown that they can be designed to interact with DNA, often as part of a larger molecular scaffold intended for such binding, but this is not inherent to the requested compound. nih.gov

Cellular Effects (e.g., Membrane Integrity Modulation, Biofilm Inhibition)

Specific studies on the cellular effects of this compound, including its impact on membrane integrity or its potential as a biofilm inhibitor, are absent from the literature. While various heterocyclic compounds, some containing piperazine, have been investigated for their ability to inhibit biofilm formation, these properties are highly dependent on the complete chemical structure of the molecule being tested. nih.govrsc.org

In Vitro Cellular Assays (Mechanistic Focus)

There are no published in vitro cellular assays with a mechanistic focus specifically for this compound. Assays on other piperazine-containing molecules have explored cytotoxicity and other cellular mechanisms, but these results are tied to the specific derivatives under investigation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are conducted by synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. No such studies centered on or deriving from this compound are available in the public record. SAR studies found in the literature focus on more complex series of piperazine derivatives, where the piperazine ring is one of several components being modified to optimize activity. nih.govpolyu.edu.hk

Influence of Substituent Effects on Biological Activity

The introduction of various substituents onto the this compound framework can profoundly modulate its biological profile, including its anticancer, antioxidant, and enzyme inhibitory activities. The electronic and steric properties of these substituents play a crucial role in the interaction of the molecule with its biological targets.

In the context of anticancer activity, the substitution on the piperazine moiety is a key determinant of cytotoxicity. For instance, in a series of piperazine-containing chalcone (B49325) derivatives, the presence of halogen atoms on the benzene (B151609) ring attached to the piperazine nucleus significantly impacted their anti-tumor activity. Compounds with fluorine substitutions on the benzene ring demonstrated the most potent activity. mdpi.com Similarly, the introduction of a 4-fluorobenzyl group on the piperazine ring has been identified as a critical functional group for anticancer efficacy in certain derivatives. mdpi.com

The antioxidant potential of piperazinyl-hydroquinone derivatives is also sensitive to substituent effects. In a study of piperazinyl flavone (B191248) analogues, compounds featuring methoxy (B1213986) groups on the phenyl ring of the piperazine substituent exhibited the best antiradical activity. researchgate.net The presence of either methoxy or trifluoromethyl groups on this substituent resulted in a higher reduction of the ABTS•+ radical cation and Fe(III) ions. researchgate.net This suggests that electron-donating and strongly electron-withdrawing groups can enhance the antioxidant capacity, likely by influencing the stability of the resulting radical species or the redox potential of the molecule.

Furthermore, in the realm of enzyme inhibition, particularly tyrosinase inhibition, substituent effects are paramount. In a series of 4-fluorobenzylpiperazine derivatives, the introduction of a nitro group in the para position of a phenyl ring attached to the piperazine resulted in the most active inhibitor in a mono-substituted series. nih.gov Disubstituted derivatives bearing nitro or trifluoromethyl groups in the ortho position of this phenyl ring were also found to be excellent inhibitors. nih.gov

The following table summarizes the influence of various substituents on the biological activity of compounds related to the this compound scaffold.

Table 1: Influence of Substituents on Biological Activity

| Scaffold/Derivative Class | Substituent | Position | Observed Biological Activity | Reference |

| Chalcone-piperazine hybrids | Halogen (e.g., Fluorine) | Benzene ring on piperazine | Enhanced anti-tumor activity | mdpi.com |

| Ursolic acid-piperazine derivatives | 4-Fluorobenzyl | Piperazine | Crucial for anticancer activity | mdpi.com |

| Piperazinyl flavone analogues | Methoxy groups | Phenyl ring on piperazine | Best antiradical activity | researchgate.net |

| Piperazinyl flavone analogues | Methoxy or Trifluoromethyl | Phenyl ring on piperazine | Higher ABTS•+ and Fe(III) reduction | researchgate.net |

| 4-Fluorobenzylpiperazine derivatives | Nitro group | para-position of phenyl ring | Most active tyrosinase inhibitor (mono-substituted) | nih.gov |

| 4-Fluorobenzylpiperazine derivatives | Nitro or Trifluoromethyl | ortho-position of phenyl ring | Excellent tyrosinase inhibitory efficacy | nih.gov |

| Benzothiazole-piperazine-bergenin hybrids | Halides | Aromatic ring of benzothiazole | Significantly enhanced anticancer activity | researchgate.net |

Role of the Piperazine Moiety in Bioactivity

The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties. mdpi.comnih.gov Its presence in the this compound structure is critical for a range of biological activities, primarily due to its ability to engage in various non-covalent interactions and to modulate the physicochemical properties of the parent molecule.

The basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors. This feature can also enhance the water solubility of the molecule, which is a crucial factor for bioavailability. mdpi.com The flexible conformation of the piperazine ring enables it to act as a versatile linker, orienting other functional groups for optimal binding with a target protein.

In the context of anticancer agents, the introduction of a piperazine or homopiperazine (B121016) moiety can significantly improve antitumor activity. mdpi.com For example, the incorporation of a piperazine ring into the structure of certain natural products has been shown to enhance their cytotoxic effects against various cancer cell lines. mdpi.com The nitrogen atoms of the piperazine can act as hydrogen bond acceptors, which is a favorable interaction in many protein-ligand binding events.

The piperazine moiety is also a key component in compounds designed to target the central nervous system. Its presence is common in many psychoactive drugs, and it can influence the molecule's ability to cross the blood-brain barrier. nih.gov

The following table highlights the role of the piperazine moiety in the bioactivity of various compound classes.

Table 2: Role of the Piperazine Moiety in Bioactivity

| Compound Class/Derivative | Observed Role/Effect of Piperazine Moiety | Reference |

| Natural product derivatives | Improves antitumor activity. | mdpi.com |

| General drug candidates | Enhances water solubility and bioavailability. | mdpi.com |

| Anticancer agents | Acts as a crucial functional group for cytotoxicity. | mdpi.com |

| Psychoactive compounds | Common structural feature, influences CNS penetration. | nih.gov |

| Tyrosinase inhibitors | Serves as a scaffold for potent inhibitors. | nih.gov |

Role of the Benzene-1,4-diol (B12442567) Moiety in Bioactivity

The benzene-1,4-diol, or hydroquinone (B1673460), moiety is a well-known redox-active functional group that plays a significant role in the biological activity of the this compound scaffold. Its ability to undergo oxidation to the corresponding benzoquinone is central to many of its biological effects, particularly its antioxidant and cytotoxic properties.

As an antioxidant, the hydroquinone moiety can donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby mitigating oxidative stress. nih.gov This radical-scavenging ability is a key contributor to the neuroprotective effects observed in some hydroquinone-containing compounds. researchgate.net The antioxidant activity of hydroquinone derivatives can be influenced by the presence of other substituents on the benzene ring.

Conversely, the pro-oxidant potential of the hydroquinone moiety can lead to cytotoxicity. The oxidation of hydroquinone can generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. This dual antioxidant/pro-oxidant nature makes the benzene-1,4-diol moiety a fascinating component for the design of anticancer agents. The cytotoxic activity of hydroquinone derivatives has been demonstrated against various cancer cell lines.

The benzene-1,4-diol moiety is also a recognized pharmacophore in the design of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Hydroquinone itself is a known tyrosinase inhibitor, although its use is limited due to concerns about potential mutagenicity and adverse skin reactions. nih.gov Derivatives of hydroquinone are being explored as safer and more effective alternatives.

The following table summarizes the role of the benzene-1,4-diol moiety in the biological activity of various compounds.

Table 3: Role of the Benzene-1,4-diol Moiety in Bioactivity

| Biological Activity | Observed Role/Effect of Benzene-1,4-diol Moiety | Reference |

| Antioxidant | Scavenges free radicals through hydrogen atom donation. | nih.gov |

| Neuroprotection | Contributes to protective effects via antioxidant mechanisms. | researchgate.net |

| Cytotoxicity/Anticancer | Can generate reactive oxygen species, leading to apoptosis. | |

| Tyrosinase Inhibition | Acts as a pharmacophore for inhibiting melanin biosynthesis. | nih.gov |

Advanced Applications and Functional Materials

Supramolecular Assembly and Hydrogen-Bonded Networks

The inherent capacity of 2-(Piperazin-1-yl)benzene-1,4-diol to form extensive hydrogen-bonded networks is a cornerstone of its utility in supramolecular chemistry. The piperazine (B1678402) nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl groups of the hydroquinone (B1673460) unit and the secondary amine of the piperazine ring serve as hydrogen bond donors. This dual functionality allows for the construction of robust and predictable supramolecular assemblies.

Research into related systems, such as those involving piperazine and its derivatives, has demonstrated the formation of diverse hydrogen-bonded motifs, ranging from one-dimensional chains to complex three-dimensional frameworks. For instance, piperazine itself is a well-established building block for self-assembly in the presence of various co-formers, leading to distinct network topologies. bohrium.comrsc.org The introduction of the hydroquinone moiety in this compound adds another layer of control and functionality, enabling the formation of unique supramolecular structures driven by a combination of N-H···O, O-H···N, and O-H···O hydrogen bonds.

The study of supramolecular networks derived from nitrogen heterocyclic cations and anionic species further illustrates the principles governing the assembly of such systems. soton.ac.ukresearchgate.net The cooperative nature of hydrogen bonding in these structures is crucial for their formation and stability. While specific crystallographic data for this compound is not widely available, the known behavior of its constituent parts suggests a high potential for forming intricate and functional supramolecular architectures.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor Group | Acceptor Group | Interaction Type | Potential Network Dimension |

| Hydroquinone -OH | Piperazine N | O-H···N | 1D, 2D, 3D |

| Piperazine N-H | Hydroquinone -OH | N-H···O | 1D, 2D, 3D |

| Hydroquinone -OH | Hydroquinone -OH | O-H···O | 1D, 2D, 3D |

| Piperazine N-H | Piperazine N | N-H···N | 1D, 2D |

Coordination Chemistry in Catalyst Design

The piperazine and hydroquinone moieties in this compound make it a compelling ligand for the design of novel catalysts. The nitrogen atoms of the piperazine ring can coordinate to metal centers, forming stable complexes. Furthermore, the hydroquinone unit can also participate in coordination or act as a redox-active component within a catalytic system.

The versatility of piperazine-based ligands in coordination chemistry is well-documented, with applications in various catalytic processes. bohrium.com The incorporation of a redox-active hydroquinone can introduce additional catalytic functionalities. Such "redox-active ligands" can participate directly in catalytic cycles by storing and transferring electrons, potentially lowering activation barriers and enabling new reaction pathways. bohrium.comacs.orgrsc.orgresearchgate.net

For example, metal complexes featuring redox-active ligands are of significant interest in electrocatalysis for reactions like CO2 reduction and hydrogen evolution. bohrium.comacs.org The ability of the ligand to act as an electron reservoir can enhance catalyst stability and efficiency. While direct catalytic applications of this compound complexes are still an area of active research, the principles established for similar systems suggest significant potential. The functionalization of metal-organic frameworks (MOFs) with piperazine-containing linkers has also been explored to enhance their catalytic and storage properties. researchgate.netrsc.orgbohrium.comnih.govresearchgate.net

Table 2: Potential Metal Coordination and Catalytic Roles of this compound

| Functional Moiety | Coordination Site(s) | Potential Catalytic Role |

| Piperazine | Nitrogen atoms | Ligand for metal center, influencing steric and electronic properties of the catalyst. |

| Hydroquinone | Oxygen atoms | Can coordinate to metal ions; acts as a redox-active component, participating in electron transfer steps. |

Photoactive or Redox-Active Systems

The hydroquinone unit in this compound imparts significant redox and potential photoactive properties to the molecule. Hydroquinones are known to undergo reversible oxidation to the corresponding quinones, a process that is fundamental to their role in various chemical and biological systems. researchgate.netacs.orgrsc.orgrsc.orgnih.gov This redox activity can be harnessed in the development of electroactive materials, sensors, and redox-switchable systems.

The combination of the electron-donating piperazine group with the redox-active hydroquinone can lead to interesting photoinduced electron transfer (PET) phenomena. nih.govnih.gov Upon photoexcitation, the hydroquinone moiety could act as an electron donor or acceptor, depending on the specific molecular environment and the presence of other chromophores or redox-active species. This opens up possibilities for designing light-harvesting assemblies and photocatalytic systems.

The study of aminophenol derivatives has provided insights into their redox behavior and prooxidant activities, which can be relevant for understanding the properties of this compound. researchgate.netrsc.orgacs.org The synthesis of various hydroquinone derivatives has been explored for applications in photographic materials and as enzyme inhibitors, highlighting the tunability of their properties. google.comnih.gov While the specific photo- and redox-active properties of this compound are yet to be fully elucidated, the foundational chemistry of its components points towards a rich field of potential applications in materials science.

Table 3: Predicted Redox and Photoactive Properties of this compound

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives is a cornerstone of medicinal chemistry, and the development of more efficient and selective methods for creating compounds like 2-(piperazin-1-yl)benzene-1,4-diol is a continuous pursuit. researchgate.net Future research is likely to focus on one-pot reactions and the use of novel catalytic systems to streamline synthetic pathways, reduce waste, and improve yields. muni.cz

One promising approach involves the direct chemoselective N-monosubstitution of the piperazine ring. muni.cz This can be challenging as reactions with electrophilic reagents often result in a mixture of mono- and di-substituted products. muni.cz Simplified protocols using the piperazin-1-ium (B1237378) cation as a starting material have shown success in achieving mono-substitution with various electrophilic reagents. muni.cz Further exploration of this strategy could lead to more efficient syntheses of this compound and its analogues.

Another area of interest is the use of metal-catalyzed cross-coupling reactions. Techniques like the Buchwald-Hartwig amination have become powerful tools for forming carbon-nitrogen bonds and could be further optimized for the synthesis of complex piperazine-containing molecules. mdpi.com The development of new ligands and catalysts will be crucial for improving the scope and efficiency of these reactions.

The following table outlines potential future synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Direct N-Monosubstitution | Utilizing protecting groups or specific reaction conditions to selectively add a single substituent to the piperazine ring. muni.cz | Improved chemoselectivity, reduced byproducts. muni.cz |

| Metal-Catalyzed Cross-Coupling | Employing catalysts like palladium or copper to facilitate the formation of the bond between the benzene (B151609) and piperazine rings. mdpi.com | High efficiency, broad substrate scope. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, scalability, and reproducibility. |

| Biocatalysis | Using enzymes to catalyze specific steps in the synthetic route. | High stereoselectivity, environmentally friendly. |

Advanced Computational Modeling for Mechanism Prediction

Computational modeling is becoming an indispensable tool in chemical research, offering insights into reaction mechanisms, molecular properties, and biological activity. For this compound, advanced computational methods can be employed to predict its conformational preferences, electronic properties, and potential interactions with biological targets.

Molecular dynamics (MD) simulations can provide a detailed picture of the compound's behavior in different environments, such as in solution or within a protein binding site. nih.gov These simulations can help to understand the key intermolecular interactions that govern its activity. Furthermore, quantum mechanical (QM) calculations can be used to accurately predict spectroscopic properties and reaction energies, aiding in the design of new synthetic routes and the interpretation of experimental data.

The use of hybrid QM/MM (quantum mechanics/molecular mechanics) methods can offer a balance between accuracy and computational cost, allowing for the study of large and complex systems. These computational approaches can be used to predict how modifications to the chemical structure of this compound will affect its properties, thereby guiding the synthesis of new derivatives with enhanced activity.

The following table summarizes computational methods and their potential applications:

| Computational Method | Application | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. nih.gov | Identification of key binding interactions and conformational changes. nih.gov |

| Quantum Mechanics (QM) Calculations | Calculating electronic structure and properties. | Prediction of reactivity, spectroscopic data, and reaction mechanisms. |

| Docking Studies | Predicting the binding mode of the molecule to a biological target. nih.gov | Identification of potential biological targets and rational drug design. nih.gov |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov | Early assessment of drug-likeness and potential liabilities. nih.gov |

Exploration of New Biological Target Modulations (Mechanistic)

While the piperazine moiety is a common feature in many biologically active compounds, the specific biological targets of this compound are not yet fully elucidated. researchgate.net Future research will likely focus on identifying and characterizing its interactions with various proteins and signaling pathways.

Given the structural similarities to other bioactive molecules, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many piperazine-containing drugs target serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com Screening this compound against a panel of these receptors could reveal novel activities.

Furthermore, the hydroquinone (B1673460) portion of the molecule suggests a potential role in modulating oxidative stress. The compound could act as an antioxidant or participate in redox cycling, which could have implications for diseases associated with oxidative damage. nih.gov Investigating its effects on cellular redox homeostasis and related signaling pathways is a promising area of research.

The following table highlights potential biological targets and the rationale for their investigation:

| Potential Biological Target | Rationale | Potential Therapeutic Area |

| Serotonin and Dopamine Receptors | The piperazine scaffold is a common pharmacophore in drugs targeting these receptors. mdpi.com | Neurological and psychiatric disorders. mdpi.com |

| Kinases | Many kinase inhibitors incorporate a piperazine ring to improve solubility and pharmacokinetic properties. nih.gov | Cancer, inflammatory diseases. nih.gov |

| Sigma Receptors | Piperazine-based compounds have shown high affinity for sigma receptors, which are involved in various cellular functions. nih.gov | Neurodegenerative diseases, cancer. nih.gov |

| Enzymes involved in Redox Homeostasis | The hydroquinone moiety suggests potential antioxidant or pro-oxidant activity. nih.gov | Diseases associated with oxidative stress. nih.gov |

Integration into Hybrid Material Systems

The unique chemical structure of this compound makes it an attractive building block for the creation of novel hybrid materials. The piperazine ring can participate in the formation of supramolecular assemblies through hydrogen bonding, while the hydroquinone moiety can be used for polymerization or surface modification. rsc.org

One potential application is in the development of metal-organic frameworks (MOFs). The nitrogen atoms of the piperazine ring can coordinate with metal ions to form porous crystalline structures with applications in gas storage, catalysis, and sensing. The functional groups on the benzene ring can be further modified to tune the properties of the MOF.

Another area of exploration is the incorporation of this compound into polymers. The hydroquinone can be oxidized to a quinone, which can then undergo polymerization reactions. The resulting polymers could have interesting electronic and optical properties, making them suitable for applications in organic electronics.

Finally, the ability of piperazine and its derivatives to form self-assembled monolayers on various surfaces could be exploited to create functionalized materials for applications in biosensors, drug delivery, and anti-fouling coatings.

The following table details potential applications in hybrid material systems:

| Hybrid Material System | Method of Integration | Potential Application |

| Metal-Organic Frameworks (MOFs) | Coordination of piperazine nitrogen atoms with metal ions. | Gas storage, catalysis, chemical sensing. |

| Conducting Polymers | Polymerization of the hydroquinone moiety. | Organic electronics, batteries, supercapacitors. |

| Functionalized Surfaces | Self-assembly on substrates via the piperazine or hydroxyl groups. | Biosensors, drug delivery systems, anti-fouling coatings. |

| Supramolecular Gels | Formation of non-covalent networks through hydrogen bonding. | Drug delivery, tissue engineering. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.